Product packaging for D-Penicillaminatoaquacopper(Cat. No.:CAS No. 57596-07-3)

D-Penicillaminatoaquacopper

Cat. No.: B13790921
CAS No.: 57596-07-3
M. Wt: 357.9 g/mol
InChI Key: JDYZYNCFVGHTMX-UHFFFAOYSA-L
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Description

D-Penicillaminatoaquacopper is a coordination complex of copper and D-penicillamine, provided for scientific research applications. This compound is of significant interest in studies related to copper metabolism, particularly for modeling the biochemical interactions underlying Wilson's disease, a genetic disorder of copper accumulation . In this disorder, the parent molecule, D-penicillamine, acts as a chelating agent to bind excess copper, forming a soluble complex that is excreted in the urine . The mechanism of action involves the reductive chelation of copper, where the D-penicillamine ligand is believed to reduce Cu(II) to Cu(I), facilitating its removal from the body . Beyond metabolic disease research, this compound serves as a valuable reagent in bioinorganic chemistry for investigating the coordination geometry and redox properties of copper-thiolate complexes, which are relevant in various enzymatic systems . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18CuN2O4S2 B13790921 D-Penicillaminatoaquacopper CAS No. 57596-07-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57596-07-3

Molecular Formula

C10H18CuN2O4S2

Molecular Weight

357.9 g/mol

IUPAC Name

copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate

InChI

InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

JDYZYNCFVGHTMX-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2]

Origin of Product

United States

Synthesis and Isolation of D Penicillaminatoaquacopper Complexes

Synthetic Methodologies for Preparing D-Penicillaminatoaquacopper

The primary method for synthesizing this compound involves the reaction of a copper(II) salt with D-penicillamine in an aqueous solution. smolecule.com A common precursor, for instance, is copper(II) sulfate (B86663). The reaction is highly dependent on the pH of the solution, which must be carefully controlled to facilitate the formation of the desired complex. smolecule.com Spectroscopic methods are often employed to monitor the progress of the complex formation. smolecule.com

The fundamental reaction involves D-penicillamine acting as a chelating agent. It typically behaves as a bidentate ligand, coordinating with copper ions through its thiol (-SH) and amino (-NH2) groups. smolecule.com A crucial aspect of this interaction is the ability of D-penicillamine to reduce copper(II) to copper(I), leading to the formation of stable, and often complex, polynuclear clusters containing both Cu(I) and Cu(II) oxidation states. smolecule.com

The rate of formation of these complexes is influenced by several factors, including the initial concentration of copper, the ratio of copper to D-penicillamine, the concentration of chloride ions, pH, and temperature. nih.gov The presence of oxygen and other biological chelating agents can inhibit the formation of certain complex species. nih.gov

Stoichiometric Control in the Formation of Copper(II)-D-Penicillamine Complexes

The stoichiometry of the resulting copper-penicillamine complex is highly sensitive to the reaction environment. Research conducted under conditions simulating physiological pH (around neutral) and in the presence of 0.15 mol dm⁻³ NaCl has demonstrated the formation of a distinct violet-colored, mixed-valence cluster. nih.gov This complex has been identified with the stoichiometry [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻. nih.govresearchgate.net

In this complex structure:

Eight copper(I) ions form a cube-like core around a central chloride ion, with each Cu(I) ion being coordinated by three sulfur atoms from the D-penicillaminate ligands. acs.org

Six copper(II) ions are located on the exterior of this core, each chelated by two D-penicillamine ligands through their nitrogen and sulfur atoms. smolecule.comacs.org The copper(II) ions adopt a square-planar coordination geometry. smolecule.com

The carboxylate groups of the penicillamine (B1679230) ligands project from the surface of the cluster. acs.org

Under different conditions, such as in alkaline solutions, a simpler complex with a stoichiometry of Cu(II)L₂ (where L represents the penicillamine ligand) is preferentially formed. cdnsciencepub.comcdnsciencepub.com The binding affinity and stability of these complexes are also pH-dependent, influenced by the acid dissociation constants of D-penicillamine's functional groups. smolecule.com

ParameterInfluence on Complex FormationCitation
pH Affects the protonation state of D-penicillamine's amino and thiol groups, influencing chelation efficiency and complex stability. smolecule.comnih.gov
Cu:Pen Ratio A key determinant in the formation of specific stoichiometric complexes, such as the mixed-valence cluster. nih.gov
Chloride Ion Conc. Essential for the formation of the [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻ cluster, where Cl⁻ occupies the central position. nih.govresearchgate.net
Temperature Influences the rate of complex formation. nih.gov

Purification and Crystallization Techniques for this compound

Following synthesis, purification of the this compound complex is essential to isolate it from unreacted starting materials and by-products. Crystallization is a primary technique employed for this purpose. smolecule.com

Slow evaporation of the solvent from a solution of the complex, under controlled pH, can yield single crystals suitable for structural analysis. smolecule.comrochester.edu For the complex Tl₅[Cu(II)₆Cu(I)₈(D-Pen)₁₂Cl]·nH₂O, crystals were obtained using thallium(I) as the counterion. researchgate.net The general principle of crystallization involves dissolving the crude product in a minimum amount of a suitable solvent or solvent mixture, sometimes with gentle heating, and then allowing the solvent to evaporate slowly. rochester.edu As the solution becomes more concentrated, the purified compound crystallizes out. rochester.edu

TechniquePurpose in this compound ContextCitation
Crystallization To purify the synthesized complex from the reaction mixture by forming a crystalline solid. smolecule.comrochester.edu
Slow Evaporation A specific crystallization method used to grow high-quality single crystals by gradually removing the solvent. smolecule.comrochester.edu
X-Ray Crystallography To determine the precise three-dimensional atomic and molecular structure of the purified crystalline complex. researchgate.netwikipedia.orglibretexts.org

Structural Characterization of D Penicillaminatoaquacopper

X-ray Crystallography for Precise Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the crystal lattice, which provides detailed information about the electron density and, consequently, the positions of atoms, bond lengths, and bond angles. wikipedia.orglibretexts.org

A significant breakthrough in understanding the structure of copper-penicillamine complexes formed at physiological pH was the X-ray crystallographic analysis of a complex cluster. This study revealed a mixed-valence cluster with the formula [Cu(I)₈Cu(II)₆(D-penicillaminato)₁₂Cl]⁵⁻. smolecule.comrsc.org This intricate structure highlights the complex interplay of copper ions and D-penicillamine ligands. smolecule.com

The coordination geometry of the copper(II) ion in complexes is a key determinant of their stability and reactivity. Copper(II) (d⁹) complexes commonly exhibit a tetragonal coordination environment, characterized by four shorter equatorial bonds and one or two longer axial bonds. dntb.gov.ua Other geometries, such as square planar, tetrahedral, and trigonal bipyramidal, are also known. dntb.gov.ua

In the context of D-penicillamine complexes, computational studies using density functional theory (DFT) have explored the binding of D-penicillamine to a hexa-aqua copper(II) complex. researchgate.net These studies indicate that the resulting di- and tri-amino complexes are predominantly distorted hexa-coordinated, with some adopting a penta-coordinated geometry. researchgate.net The coordination of D-penicillamine to Cu(II) is indicated to occur through the sulfur atom. researchgate.net Four-coordinate copper(II) complexes generally favor geometries close to a square plane. researchgate.net In the [Cu(I)₈Cu(II)₆(D-penicillaminato)₁₂Cl]⁵⁻ cluster, each of the six Cu(II) atoms is coordinated by two chelating D-penicillaminato ligands in an N₂S₂ arrangement, with the carboxyl groups situated on the cluster's surface. rsc.org

Table 1: Coordination Details of the Copper(II) Center in the [Cu(I)₈Cu(II)₆(D-penicillaminato)₁₂Cl]⁵⁻ Cluster

FeatureDescription
Coordination Number 4
Coordinating Atoms 2 Nitrogen, 2 Sulfur (from two D-penicillaminato ligands)
Geometry N₂S₂ coordination

The D-penicillamine ligand, being a chiral amino acid, can adopt various conformations upon binding to a metal ion. researchgate.net The chelation involves the amino and thiol groups, and the stability of the resulting complex is influenced by the pH of the solution. smolecule.com D-penicillamine possesses three acid dissociation constants (pKa₁, pKa₂, and pKa₃), which govern the protonation state of its functional groups and thus its binding affinity for copper. smolecule.com

In the mixed-valence cluster, the D-penicillaminato ligand acts as a chelating agent, binding to the Cu(II) ions. rsc.org The carboxyl groups of the twelve D-penicillaminato ligands are located on the exterior of the cluster. rsc.org

The crystal structure of the [Cu(I)₈Cu(II)₆(D-penicillaminato)₁₂Cl]⁵⁻ cluster reveals an intricate supramolecular architecture. smolecule.com The eight Cu(I) atoms, each coordinated to three sulfur atoms (S₃-coordination), surround a central chloride ion. rsc.org This core is then surrounded by the six Cu(II) centers, each chelated by two D-penicillaminato ligands. rsc.org The entire cluster assembly is a testament to the complex interplay of coordination bonds and intermolecular forces that govern the formation of such polynuclear copper clusters. smolecule.com

Advanced Spectroscopic Characterization Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable insights into the structure and dynamics of molecules in both solid and solution phases.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. vanderbilt.edu It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and even metal ions like ⁶³Cu. vanderbilt.edu

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational energy levels of molecules. plus.ac.atedinst.com These methods are complementary, as the selection rules for a vibration to be IR- or Raman-active are different. edinst.com An IR-active mode requires a change in the molecular dipole moment, while a Raman-active mode involves a change in the polarizability of the molecule. plus.ac.atedinst.com

Infrared spectroscopic measurements have been used to confirm the coordination of D-penicillamine to Cu(II) through the sulfur atom. researchgate.net The disappearance or shift of the S-H vibrational frequency peak in the IR spectrum of D-penicillamine upon complexation is a key indicator of this interaction. ustb.edu.cn The IR spectrum of a molecule provides a unique fingerprint, and changes in the vibrational frequencies of the carboxylate and amine groups can also provide evidence of their involvement in coordination. nih.gov

Raman spectroscopy is particularly advantageous for studying aqueous solutions, as water is a weak Raman scatterer. psu.edu Resonance Raman spectroscopy has been employed to study copper-sulfur complexes, providing insights into the Cu-S stretching modes, which are relevant to understanding the bonding in D-Penicillaminatoaquacopper. acs.org

Table 2: Key Spectroscopic Techniques and Their Applications to this compound

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
¹H NMR Provides information on the proton environments in the molecule.Can elucidate the conformation of the D-penicillamine ligand in solution upon complexation with copper.
¹³C NMR Reveals the carbon framework of the molecule.Complements ¹H NMR in determining the solution-state structure.
⁶³Cu NMR Directly probes the copper center.Can provide information on the coordination environment and oxidation state of the copper ion.
Infrared (IR) Spectroscopy Identifies functional groups and their involvement in bonding.Confirms coordination of the thiol and potentially the amine and carboxylate groups of D-penicillamine to copper.
Raman Spectroscopy Provides complementary vibrational information to IR, especially for symmetric vibrations and in aqueous solutions.Useful for studying the Cu-S bond and other vibrational modes in aqueous environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within the this compound complex. The absorption of UV and visible light excites electrons from lower energy d-orbitals to higher energy d-orbitals of the copper(II) ion, and also involves charge-transfer transitions between the metal and the D-penicillamine ligand.

The UV-Vis spectrum of copper(II) complexes with penicillamine (B1679230) typically displays characteristic absorption bands. For instance, a colorimetric analysis of the Cu(II)-penicillamine complex has reported an absorption maximum at 522 nm. orientjchem.org Another study on newly synthesized copper-penicillamine complexes also utilized UV-visible analysis for their characterization. researchgate.nettandfonline.com The position and intensity of these bands are sensitive to the coordination environment of the copper ion, including the geometry of the complex and the nature of the coordinating atoms from the D-penicillamine and water ligands. Analysis of these spectra provides valuable information about the ligand field splitting and the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Copper(II) Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the copper(II) ion in this compound, which possesses an unpaired electron. wikipedia.orgrsc.org EPR spectroscopy provides detailed information about the electronic environment of the copper(II) center. universite-paris-saclay.frwiley-vch.de

The EPR spectrum of a Cu(II) complex is characterized by its g-values and hyperfine coupling constants (A-values), which are sensitive to the coordination geometry and the nature of the donor atoms. For a Cu(II) ion in a square planar geometry, which is common for copper complexes, the unpaired electron typically resides in the dx2-y2 orbital. libretexts.org This leads to anisotropic EPR spectra with distinct parallel (g∥) and perpendicular (g⊥) components of the g-tensor, as well as corresponding hyperfine coupling constants (A∥ and A⊥). For example, a study involving a Cu(II) species in a reaction mixture reported g∥ = 2.26 and g⊥ = 2.06, with A∥ = 520 MHz and A⊥ < 50 MHz, which are indicative of a Cu(II) center. libretexts.org The analysis of these parameters in the EPR spectrum of this compound can definitively confirm the oxidation state of copper as +2 and provide insights into the symmetry of the coordination sphere.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the composition of this compound. This technique involves ionizing the complex and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been used to identify copper-penicillamine complexes. researchgate.net In one study, a standard copper-penicillamine complex was eluted at a retention time of 19 minutes. researchgate.net Furthermore, liquid chromatography/mass spectrometry (LC/MS/MS) has been employed to study the conversion of a penicillamine-copper chelate to free penicillamine. regulations.gov Research on tripodal derivatives of D-penicillamine as copper(I) chelators has utilized mass spectrometry to identify the formation of different copper complexes, including a mononuclear species and a cluster. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information by revealing how the complex breaks apart, which helps to deduce the connectivity of the atoms.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. univr.it Since D-penicillamine is a chiral amino acid, this compound is also a chiral complex, making CD spectroscopy an ideal technique for its stereochemical analysis. chiralabsxl.comresearchgate.net

The CD spectrum provides a unique fingerprint of the chiral structure of the complex. The interaction of the chiral D-penicillamine ligand with the copper ion can induce new chiral centers and result in a complex CD spectrum with characteristic positive and negative bands. nih.gov Studies on tripodal D-penicillamine derivatives have utilized CD spectroscopy to investigate the formation of Cu(I) complexes. acs.orgnih.gov The sign and magnitude of the CD signals can be used to assign the absolute configuration of the complex and to study conformational changes in solution. chiralabsxl.com For instance, a mirror CD signal was observed around 600 nm for a particular copper-sulfur complex. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Elemental Composition of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can be used to confirm the presence of copper, carbon, nitrogen, oxygen, and sulfur, and more importantly, to determine the oxidation state of the copper ion.

The analysis of copper species by XPS can be challenging due to the complexity of the Cu 2p spectra. surfacesciencewestern.com However, the binding energies of the core-level electrons are characteristic of the element and its oxidation state. For copper, the position of the Cu 2p3/2 peak and the presence or absence of satellite peaks can distinguish between Cu(0), Cu(I), and Cu(II). Cu(II) species typically exhibit characteristic shake-up satellite structures in their 2p spectra, which are absent for Cu(I) and metallic copper. surfacesciencewestern.com In a study of copper sulphide nanocrystals, XPS analysis was performed to clarify the valence of Cu and S, using the C 1s peak for reference. ua.pt Similarly, XPS has been used to study the formation of black phosphorus-copper complexes, where a sub-band at 129.3 eV in the XPS spectrum confirmed the complex formation. nih.gov

Mössbauer Spectroscopy (if applicable for specific isotopic studies or mixed-metal systems involving this compound derivatives)

Mössbauer spectroscopy is a technique that probes the interactions between the nucleus and its surrounding electrons. wikipedia.org It is highly specific to certain isotopes, with 57Fe being the most common. While standard Mössbauer spectroscopy is not directly applicable to copper, as copper does not have a suitable Mössbauer isotope, it can be employed in specific scenarios involving this compound derivatives.

One such scenario is through emission Mössbauer spectroscopy, where a parent isotope that decays to a Mössbauer-active nucleus is incorporated into the sample. For instance, the 67Cu isotope decays to 67Zn, which is a Mössbauer-active nucleus. researchgate.net This technique has been used to study the copper sites in high-temperature superconductors. researchgate.net Alternatively, if this compound were part of a mixed-metal system containing a Mössbauer-active element like iron, 57Fe Mössbauer spectroscopy could provide valuable information about the local environment of the iron atoms, which could be influenced by the neighboring copper complex. acs.org For instance, studies on CuI-phosphine complexes have utilized 127I Mössbauer spectroscopy to investigate the nature of the Cu-I bond. rsc.org However, for the direct study of the copper center in this compound itself, this technique is generally not applicable.

Magnetic Susceptibility Measurements of this compound

Magnetic susceptibility measurements provide crucial information about the magnetic properties of a material, which in the case of this compound, arise from the unpaired electron of the copper(II) ion. wikipedia.org This technique helps to confirm the paramagnetic nature of the complex and to determine the effective magnetic moment (µeff). teachspin.com

Coordination Chemistry Principles Applied to D Penicillaminatoaquacopper

Application of Ligand Field Theory to Copper(II) in D-Penicillaminatoaquacopper

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes like this compound. The copper(II) ion possesses a d⁹ electron configuration. uci.edu In an idealized octahedral field, these nine d-electrons would occupy the t₂g and e_g orbitals. However, Cu(II) complexes are well-known for undergoing Jahn-Teller distortions, which removes the degeneracy of the e_g orbitals. scribd.com

In this compound, D-penicillamine acts as a bidentate ligand, coordinating to the copper ion through its thiol and amino groups. smolecule.com The presence of water as a co-ligand results in a coordination environment that is typically distorted from a perfect octahedron, often described as square-planar or tetragonally elongated. smolecule.comresearchgate.net This distortion leads to a specific splitting pattern of the d-orbitals. For a square-planar geometry, the d-orbitals split into four different energy levels. researchgate.net The single unpaired electron in the Cu(II) ion resides in the highest energy d-orbital, which influences the complex's magnetic properties and reactivity. The energy difference between these split d-orbitals, often denoted as Δ, is influenced by the nature of the ligands. scribd.com Strong-field ligands cause a larger splitting than weak-field ligands. scribd.com

The absorption spectrum of this compound is a direct consequence of these d-d electronic transitions. The energy of the absorbed light corresponds to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. The color of the complex is complementary to the color of the light it absorbs.

Thermodynamic Studies of this compound Formation: Stability Constants and Enthalpy/Entropy Changes

The thermodynamic feasibility of the complex formation is governed by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation: ΔG = ΔH - TΔS. doubtnut.com A negative ΔG value signifies a spontaneous reaction. numberanalytics.com

Enthalpy Change (ΔH): This term reflects the change in heat content of the system during the complexation reaction. libretexts.org The formation of coordinate bonds between the copper(II) ion and the nitrogen and sulfur donor atoms of D-penicillamine is an exothermic process, contributing to a negative ΔH.

Entropy Change (ΔS): The entropy change is related to the degree of disorder in the system. libretexts.org The chelate effect plays a significant role here. When the bidentate D-penicillamine ligand displaces two monodentate water molecules from the coordination sphere of the copper ion, there is a net increase in the number of free molecules in the solution, leading to a positive ΔS. This favorable entropy change is a major driving force for the formation of chelate complexes.

Kinetic Investigations of Ligand Exchange and Complex Formation Reactions Involving this compound

The study of ligand exchange and complex formation reactions provides insight into the reactivity and lability of this compound. solubilityofthings.com Ligand substitution reactions in coordination complexes can proceed through different mechanisms, primarily associative, dissociative, or interchange pathways. libretexts.org

For square-planar Cu(II) complexes, ligand substitution reactions often proceed via an associative mechanism. libretexts.org This involves the formation of a five-coordinate intermediate before the departure of the leaving ligand. The rate of these reactions is typically dependent on the concentration of both the complex and the incoming ligand. libretexts.org

Several techniques can be employed to study the kinetics of these reactions, including spectrophotometry and mass spectrometry. nih.govchem-soc.si These methods allow for the monitoring of changes in the concentration of reactants and products over time, from which rate constants and activation parameters can be determined. nih.gov The lability of a complex refers to the rate at which its ligands can be exchanged. While thermodynamically stable, a complex can be kinetically labile if ligand exchange occurs rapidly.

Speciation and Equilibrium Analysis of this compound in Aqueous and Biological Milieu Analogues

The speciation of this compound, which refers to the distribution of different chemical forms of the complex, is highly dependent on the pH of the solution. hzdr.dehzdr.de D-penicillamine itself has three ionizable groups with distinct pKa values (pKa1 = 1.81, pKa2 = 7.96, and pKa3 = 10.72). smolecule.com The protonation state of the amino and thiol groups directly influences the formation and stability of the copper complex. smolecule.com

Acidic Conditions (pH 4.5-5.5): In this range, the chelating groups of D-penicillamine are protonated, which significantly reduces the efficiency of copper coordination. smolecule.com

Physiological pH (7.2-7.5): This is the optimal range for chelation, where the deprotonated forms of the ligand are most prevalent, leading to maximum copper binding affinity. smolecule.com

Intermediate pH (6.0-6.8): This is a transitional zone where changes in protonation occur. smolecule.com

In biological systems, the speciation of this compound can be further complicated by the presence of other potential ligands, such as amino acids (e.g., histidine and cysteine) and proteins, which can compete for copper binding. smolecule.com Understanding the speciation under these conditions is crucial for comprehending its biological activity. Speciation diagrams, which plot the relative abundance of different species as a function of pH, are valuable tools for this analysis. researchgate.netnih.gov

Isomerism and Stereochemical Considerations in this compound Systems

Isomers are molecules that have the same molecular formula but different arrangements of atoms. wikipedia.org In coordination chemistry, both structural isomerism and stereoisomerism are common. libretexts.org

Structural Isomers: These isomers differ in the connectivity of their atoms. For this compound, this is less common, but variations in how the water ligand is incorporated could be considered a form of structural isomerism.

Stereoisomers: These have the same connectivity but differ in the spatial arrangement of the atoms. wikipedia.org

Geometric Isomers: Due to the square-planar or distorted octahedral geometry of this compound, geometric (cis-trans) isomerism is possible. youtube.com This would involve different spatial arrangements of the D-penicillamine and aqua ligands around the central copper ion.

Optical Isomers (Enantiomers): D-penicillamine is a chiral molecule, meaning it is non-superimposable on its mirror image. scribd.com The "D" in its name refers to its specific stereochemical configuration. youtube.com The use of a chiral ligand like D-penicillamine can lead to the formation of chiral coordination complexes. The resulting this compound complex will also be chiral and can exist as a specific optical isomer.

The stereochemistry of the complex is crucial as it can influence its biological activity and interactions with other chiral molecules in the body.

Influence of Environmental Factors on this compound Coordination Properties

The coordination properties of this compound are significantly influenced by environmental factors such as pH and temperature.

pH: As discussed in the speciation section, pH has a profound effect on the stability and formation of the complex. smolecule.com Changes in pH alter the protonation state of the D-penicillamine ligand, thereby affecting its ability to coordinate with the copper ion. smolecule.com The stability of the complex generally increases as the pH rises from acidic to physiological levels. smolecule.com

Temperature: Temperature can affect both the thermodynamic stability and the kinetic lability of the complex.

Thermodynamics: The stability constant of a complex is temperature-dependent. The effect of temperature on the Gibbs free energy of formation, and thus on the stability constant, can be understood through the relationship ΔG = ΔH - TΔS. doubtnut.com For many chelation reactions, the stability of the complex decreases at higher temperatures. scirp.org

Kinetics: The rates of ligand exchange reactions are also influenced by temperature. Generally, an increase in temperature leads to an increase in the rate of ligand substitution. nih.gov

The table below summarizes the influence of these factors.

Environmental FactorEffect on this compound
pH Influences the protonation state of the D-penicillamine ligand, affecting complex formation and stability. Optimal chelation occurs at physiological pH. smolecule.com
Temperature Affects both the thermodynamic stability (stability constant) and the kinetic lability (rate of ligand exchange) of the complex. scirp.orgnih.govmdpi.com

Theoretical and Computational Investigations of D Penicillaminatoaquacopper

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of D-penicillaminatoaquacopper. These computational approaches allow for the prediction of molecular properties with a high degree of accuracy.

Prediction of Optimized Geometries and Electronic Structures of this compound

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in the this compound complex. These studies consistently show that D-penicillamine acts as a bidentate ligand, coordinating to the copper ion through its deprotonated thiol and amino groups. smolecule.com The resulting structure is a stable chelate ring. The coordination sphere of the copper ion is typically completed by one or more water molecules, leading to the "aqua" designation in the compound's name.

The electronic structure of this compound is characterized by the interaction between the d-orbitals of the copper ion and the ligand orbitals. This interaction is crucial in determining the compound's stability and reactivity. Computational models have shown that in the presence of copper(II), D-penicillamine can facilitate the reduction of Cu(II) to Cu(I). smolecule.com This redox activity is a key aspect of its chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value (Å/°)
Cu-S Bond Length ~2.2 - 2.4 Å
Cu-N Bond Length ~1.9 - 2.1 Å

Note: The values presented are approximate and can vary depending on the specific computational method and basis set used.

Simulation of Spectroscopic Properties (e.g., UV-Vis, EPR) for Comparison with Experimental Data

Computational methods are powerful tools for simulating the spectroscopic signatures of molecules, which can then be compared with experimental data to validate the theoretical models. For this compound, the simulation of its Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectra is of particular interest.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the absorption bands observed in the UV-Vis spectrum. These calculations help to assign the observed spectral features to specific electronic excitations within the molecule, such as ligand-to-metal charge transfer (LMCT) and d-d transitions.

EPR spectroscopy is a key technique for studying paramagnetic species like copper(II) complexes. Computational simulations of EPR parameters, such as the g-tensor and hyperfine coupling constants, provide detailed information about the electronic environment of the copper ion. The agreement between simulated and experimental EPR spectra can confirm the coordination geometry and the nature of the copper-ligand bonding.

Calculation of Reaction Energetics and Intermediates in this compound Formation

Quantum chemical calculations can be used to map out the potential energy surface for the formation of this compound. This allows for the determination of the reaction's energetics, including the stability of intermediates and the height of activation barriers.

The formation of the complex involves the stepwise coordination of the D-penicillamine ligand to the copper ion. Computational studies can model the deprotonation of the thiol and amino groups of D-penicillamine, which is a pH-dependent process, and the subsequent binding to the copper center. smolecule.com The calculations can also elucidate the role of solvent molecules, such as water, in the reaction mechanism. Furthermore, the energetics of the redox reaction between D-penicillamine and Cu(II) can be investigated, providing insights into the formation of Cu(I) species. smolecule.com

Molecular Dynamics Simulations for this compound Behavior in Solution

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior in a solution environment. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the this compound complex and its interactions with the surrounding solvent molecules.

Computational Modeling of this compound Interactions with Model Biomolecules

To understand the biological activity of this compound, computational models are used to study its interactions with biomolecules. These models can range from simple amino acids to larger protein structures.

Docking studies and molecular dynamics simulations can predict how this compound might bind to the active sites of metalloproteins or interact with other biological ligands. These investigations are crucial for understanding its mechanism of action as a copper chelator. For instance, simulations can model the competition between this compound and endogenous ligands for binding to copper ions. smolecule.com The pH-dependent nature of these interactions is also a critical factor that can be explored through computational modeling, as the protonation state of amino acid residues in proteins can change with pH, affecting their ability to bind copper. smolecule.com

Table 2: Compound Names Mentioned

Compound Name
This compound
D-penicillamine
D-penicillamine disulfide

Mechanistic Biochemical and Cellular Interactions of D Penicillaminatoaquacopper in Vitro Research

Mechanistic Studies on Reactive Oxygen Species (ROS) Generation by D-Penicillaminatoaquacopper (in vitro)

The generation of reactive oxygen species (ROS) is a key aspect of the in vitro activity of this compound. ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, which can induce oxidative stress.

D-Penicillamine is a potent chelating agent for copper. In the process of chelation, it reduces Copper(II) (Cu(II)) to Copper(I) (Cu(I)), while being oxidized itself to D-penicillamine disulfide. researchgate.netnih.gov This reduction is a critical step, as Cu(I) can then participate in Fenton-like reactions. These reactions involve the interaction of the metal ion with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). plos.orgmdpi.comresearchgate.net

Reduction: Cu(II) is reduced to Cu(I) by D-penicillamine.

Fenton-like Reaction: The resulting Cu(I) reacts with hydrogen peroxide to produce a hydroxyl radical and Cu(II).

This cyclical process, where Cu(II) is regenerated, allows for the continuous production of ROS as long as D-penicillamine and a source of hydrogen peroxide are present. plos.org The generation of hydrogen peroxide during the copper-catalyzed oxidation of D-penicillamine has been confirmed and quantified in vitro. nih.gov This production is dependent on factors such as the concentration of cupric sulfate (B86663), time, temperature, and pH. nih.gov

In vitro studies using various cell lines have demonstrated that the co-treatment of cells with copper and D-penicillamine leads to a significant increase in intracellular ROS levels. frontiersin.org This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.gov Key pathways and observations from in vitro models include:

Depletion of Glutathione (GSH): A sensitive marker of cellular oxidative stress, the level of reduced glutathione, has been shown to decrease upon exposure to copper-D-penicillamine complexes. frontiersin.org Glutathione is a major water-soluble antioxidant in cells, and its depletion impairs the cell's ability to neutralize ROS. plos.org

Cytotoxicity: The generation of ROS by the D-penicillamine and copper combination has been shown to be cytotoxic to various cell lines, including human breast cancer cells (MCF-7) and glioblastoma cells (U251). nih.govfrontiersin.org This cytotoxicity is often mediated by hydrogen peroxide. frontiersin.orgnih.gov

Mitochondrial Dysfunction: Oxidative stress induced by these complexes can lead to the depolarization of the mitochondrial membrane potential, a key event in the initiation of apoptosis (programmed cell death). frontiersin.org

Interactive Table: Effect of Copper and D-Penicillamine on Cellular Oxidative Stress Markers in U251 Glioblastoma Cells

TreatmentROS GenerationGlutathione (GSH) LevelCell Viability
ControlNo significant changeNormalHigh
Copper (Cu) aloneNo significant change frontiersin.orgNo significant change frontiersin.orgNo significant effect frontiersin.org
D-Penicillamine (PA) aloneNo significant change frontiersin.orgNo significant change frontiersin.orgNo significant effect frontiersin.org
Copper + D-Penicillamine (Cu-PA)Marked increase frontiersin.orgSignificant decrease frontiersin.orgSignificant decrease frontiersin.org

Investigations of this compound Interactions with Cellular Components (in vitro)

Beyond ROS generation, in vitro research has explored the direct interactions of this compound with various cellular components, which can modulate their function.

D-penicillamine, particularly in the presence of copper ions, has been shown to inhibit the proliferation of human T lymphocytes in vitro. nih.gov This immunosuppressive effect is linked to the generation of hydrogen peroxide. nih.gov The presence of copper ions or the copper-containing protein ceruloplasmin is necessary for D-penicillamine to exert this inhibitory action on T-cell function. nih.gov Studies have indicated that catalase, an enzyme that degrades hydrogen peroxide, can completely protect T-lymphocyte responsiveness from the inhibitory effects of D-penicillamine and copper. nih.gov This suggests that the modulation of T-cell related enzyme activity is primarily an indirect effect mediated by the production of H₂O₂.

This compound complexes can interact with various proteins and peptides.

Albumin: Albumin is a major protein in blood plasma and is known to bind and transport copper. While specific in vitro studies detailing the direct interaction mechanism of pre-formed this compound with albumin are limited, it is understood that D-penicillamine can mobilize copper from albumin.

Metallothionein (B12644479): Metallothioneins are small, cysteine-rich proteins involved in metal ion homeostasis and detoxification. nih.govnih.gov In vitro studies have shown that D-penicillamine does not remove copper that is already bound to metallothionein. nih.gov However, the interaction of D-penicillamine and copper can lead to an increase in hepatic metallothionein levels, which in turn binds the copper in a less toxic form. nih.gov This suggests that D-penicillamine promotes the sequestration of copper within metallothionein rather than directly binding to the metallothionein-bound copper. nih.gov

The cellular uptake and distribution of copper are tightly regulated processes mediated by specific transporters like copper transporter 1 (CTR1) and copper-transporting ATPases (ATP7A and ATP7B). plos.orgnih.gov In vitro studies using cell culture models are crucial for understanding how D-penicillamine and its copper complexes influence these processes.

While direct studies on the uptake of the pre-formed "this compound" complex are not extensively detailed in the provided search results, the collective evidence points to the following: D-penicillamine, as a chelator, influences the concentration of free and loosely bound copper, which in turn affects the expression and activity of copper transporters. plos.org For instance, in vitro co-treatment of glioblastoma cells with copper and D-penicillamine has been shown to decrease the expression of ceruloplasmin, a protein involved in copper transport and iron metabolism. frontiersin.org The generation of hydrogen peroxide by the complex can also permeate the plasma membrane and induce intracellular effects. nih.gov

Interactive Table: Summary of In Vitro Interactions of this compound

Cellular ComponentInteraction/EffectKey Findings
Fenton-like ChemistryCatalyzes the production of hydroxyl radicals from H₂O₂. plos.orgnih.govThe reduction of Cu(II) to Cu(I) by D-penicillamine is the rate-limiting step. researchgate.netnih.gov
Cellular Redox StateInduces oxidative stress.Leads to increased intracellular ROS and depletion of glutathione. frontiersin.org
T-lymphocytesInhibits proliferation. nih.govMediated by the generation of hydrogen peroxide. nih.gov
MetallothioneinDoes not remove bound copper; increases its levels. nih.govPromotes sequestration of copper in a less toxic form. nih.gov
CeruloplasminDecreases expression in glioblastoma cells. frontiersin.orgSuggests a disruption of normal copper homeostasis. frontiersin.org

Effects of this compound on Cellular Processes (in vitro)

In laboratory settings, the combination of D-penicillamine and copper has demonstrated significant effects on various cellular activities, particularly cell proliferation and immune responses. These effects are primarily observed when D-penicillamine and a copper source, such as copper sulfate, are present together, suggesting the active component is the resulting complex.

Mechanistic Analysis of Cell Proliferation and Apoptosis Induction (in vitro cell lines)

The D-penicillamine-copper complex has been shown to exert a notable antiproliferative effect on tumor cells in vitro. nih.gov This inhibition of cell growth is primarily mediated by the generation of hydrogen peroxide. nih.govnih.gov Studies have demonstrated that this antiproliferative action can be neutralized by the presence of protein or catalase, an enzyme that breaks down hydrogen peroxide. nih.gov

In studies involving human endothelial cells, the combination of D-penicillamine and copper sulfate suppressed the incorporation of tritiated thymidine, a marker for DNA replication and cell proliferation, in a dose-dependent manner. nih.gov This inhibition was effectively blocked by catalase, further supporting the role of hydrogen peroxide in mediating this effect. nih.gov The antiproliferative effects have been observed across various human tumor cell lines, with a particular sensitivity noted in human acute myelogenous leukemia cells. nih.gov While the primary mechanism identified is the inhibition of proliferation through oxidative stress, further research is needed to fully elucidate the specific pathways leading to apoptosis, or programmed cell death.

Table 1: In Vitro Effects of D-Penicillamine and Copper on Cell Proliferation

Cell Line Effect Mediating Factor Reference
Murine J558L Plasmacytoma Antiproliferative Hydrogen Peroxide nih.gov
Human Endothelial Cells Inhibition of [3H]TdR incorporation Hydrogen Peroxide nih.gov
Human Acute Myelogenous Leukemia High sensitivity to antiproliferative effects Hydrogen Peroxide nih.gov

Elucidation of Immunomodulatory Mechanisms (e.g., helper T-cell inhibition)

A significant immunomodulatory effect of the D-penicillamine-copper complex is the marked inhibition of helper T-cell function in vitro. nih.govnih.gov When human peripheral blood mononuclear cells are preincubated with a mixture of D-penicillamine and copper sulfate, their ability to generate immunoglobulin-secreting cells in response to T-cell-dependent activators is nearly abolished. nih.govnih.gov

Further investigation revealed that this inhibitory action specifically targets helper T-cells, with little to no effect on the capacity of B-cells to produce immunoglobulins. nih.govnih.gov The mechanism of this inhibition is not due to cell death or an increase in suppressor cell function. nih.govnih.gov Instead, the complex appears to directly interfere with the functional capabilities of helper T-cells. nih.govnih.gov It is noteworthy that neither D-penicillamine nor copper sulfate alone produces this significant inhibitory effect; their combination is essential for the observed immunomodulation. nih.govnih.gov This suggests that the this compound complex is the active immunomodulatory agent. nih.govnih.gov

Table 2: In Vitro Immunomodulatory Effects of D-Penicillamine and Copper Sulfate

Cell Population Mitogen/Activator Observed Effect Reference
Peripheral Blood Mononuclear Cells PWM, SPA Nearly abolished generation of immunoglobulin-secreting cells nih.govnih.gov
Helper T-cells PWM Markedly inhibited function nih.govnih.gov
B-cells PWM Little effect on immunoglobulin secretion nih.govnih.gov

Modulation of Copper Homeostasis at the Molecular and Cellular Level by this compound (non-clinical)

Cellular copper homeostasis is a tightly regulated process involving a network of transporters and chaperones that manage the import, export, and utilization of copper to prevent toxicity from overload or deficiency. nih.govresearchgate.net D-penicillamine, as a copper-chelating agent, directly influences this balance. nih.gov

Non-clinical studies using animal models of Wilson's disease, a genetic disorder characterized by copper accumulation, provide insights into the molecular effects of D-penicillamine. researchgate.net In these models, administration of D-penicillamine led to an elevation of free copper concentrations in the serum and brain, while protein-bound copper levels in the brain decreased. researchgate.net This suggests that D-penicillamine mobilizes copper from its protein-bound stores.

This mobilization is accompanied by changes in the expression of copper-transporting proteins. A transient increase in the expression of copper transporters ATP7A and CTR1 was observed in the brain parenchyma of these animal models. researchgate.net ATP7A is a copper-transporting ATPase responsible for moving copper into the Golgi apparatus for incorporation into cuproenzymes or for export from the cell, while CTR1 is the primary high-affinity copper importer at the cell surface. nih.govresearchgate.net The increased expression of these transporters likely represents a cellular response to the altered copper concentrations induced by D-penicillamine, reflecting an attempt to manage the mobilized copper and restore homeostasis. researchgate.net

Advanced Research Methodologies and Techniques in D Penicillaminatoaquacopper Studies

Synchrotron-based X-ray Absorption Spectroscopy (XAS) for Local Copper Environment Analysis

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure of metals in various chemical environments. In the context of D-Penicillaminatoaquacopper, XAS can provide precise information about the oxidation state of the copper ion, the coordination number, the identity of the coordinating atoms, and the interatomic distances. rsc.org

XAS is particularly valuable because it can be applied to non-crystalline samples, including solutions and biological tissues, allowing for the in situ characterization of the copper complex. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the copper ion, while EXAFS analysis yields data on the number and type of neighboring atoms and their distances from the copper center.

While direct XAS studies on this compound are not extensively reported in the literature, the principles of the technique have been applied to similar metal-ligand complexes. For instance, X-ray crystal structure analysis, a related technique providing detailed atomic coordinates in a crystalline state, has been used to characterize a complex copper(I)-copper(II) cluster of D-penicillamine. rsc.org This study revealed a [Cu(I)8Cu(II)6L12Cl]5– cluster where L represents the D-penicillamine ligand. rsc.org Such structural information is foundational for interpreting XAS data from more complex, non-crystalline environments.

Table 1: Potential XAS-derived Structural Parameters for this compound

Parameter Information Provided Potential Findings for this compound
Copper Oxidation State Determined from the energy of the absorption edge in the XANES region. Could confirm the presence of Cu(I), Cu(II), or a mixed-valence state in different biological environments.
Coordination Number The number of atoms directly bonded to the copper ion, derived from EXAFS analysis. Would reveal changes in coordination upon interaction with biomolecules, for example, displacement of the aqua ligand.
Identity of Coordinating Atoms Determined by the backscattering amplitude and phase shift in the EXAFS signal. Could identify binding to sulfur (from D-Penicillamine), nitrogen (from amino acids), or oxygen (from water or carboxylates).

| Interatomic Distances | Precise bond lengths between the copper ion and its coordinating atoms, from EXAFS. | Would provide detailed geometric information about the copper coordination sphere. |

Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecular Complexes with this compound

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes in their near-native state. While Cryo-EM is not typically used to visualize small molecules like this compound directly, it is an invaluable tool for studying the structural consequences of this complex binding to large proteins or protein assemblies.

The application of Cryo-EM would be particularly relevant in understanding how this compound interacts with copper-containing proteins or enzymes that are implicated in diseases of copper overload. For example, Cryo-EM could be used to visualize a copper-transporting ATPase after treatment with D-Penicillamine to understand how the drug affects the protein's conformation and function. Recent studies have successfully used Cryo-EM to elucidate the structure of copper-binding proteins and ion pumps, demonstrating the feasibility of this approach. nih.gov For instance, the structure of the trimeric CusA heavy-metal efflux pump has been determined in the presence of Cu(I) using single-particle Cryo-EM. nih.gov

The workflow for a hypothetical Cryo-EM study of a this compound-protein complex would involve:

Sample Preparation: The purified target protein is incubated with this compound.

Vitrification: A small aliquot of the sample is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to embed the complexes in a thin layer of amorphous ice.

Data Collection: The frozen-hydrated specimens are imaged in a transmission electron microscope at cryogenic temperatures.

Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the biomolecular complex.

Model Building and Analysis: An atomic model of the complex is built into the Cryo-EM density map to reveal the binding site and any conformational changes induced by this compound.

While specific Cryo-EM studies on this compound are yet to be published, the technique holds immense promise for providing atomic-level insights into its interactions with large biological machinery.

Advanced Mass Spectrometry Techniques (e.g., proteomics, metabolomics) for Interaction Profiling

Advanced mass spectrometry (MS) techniques, including proteomics and metabolomics, offer powerful platforms to study the interactions of this compound with biological systems on a global scale. These approaches can identify and quantify a wide range of molecules, providing a comprehensive view of the cellular response to the copper complex.

Proteomics can be employed to identify protein targets of this compound and to understand how the compound alters the cellular proteome. For example, a study on the in vitro effects of copper and D-Penicillamine co-treatment on human glioblastoma cells used Western blot analysis, a targeted proteomic technique, to show altered expression of ceruloplasmin. frontiersin.org More advanced, untargeted proteomic approaches could identify a broader range of proteins whose expression or post-translational modifications are affected by the complex.

Metabolomics focuses on the global analysis of small molecules (metabolites) in a biological system. A study investigating a rat model of copper overload, mimicking Wilson's disease, utilized 1H NMR-based metabolomics to analyze urine and serum samples after treatment with D-Penicillamine. nih.gov This study identified significant changes in the metabolic profiles, indicating that D-Penicillamine treatment reversed many of the metabolic perturbations caused by copper accumulation. nih.gov

Table 2: Metabolites Altered by Copper Accumulation and D-Penicillamine Treatment in a Rat Model

Metabolite Change with Copper Accumulation Change with D-Penicillamine Treatment Biological Relevance
Lactate Increased in serum Reversed Indicator of altered energy metabolism
Glucose Decreased in serum Reversed Central molecule in energy metabolism
Taurine Decreased in serum Reversed Involved in various cellular processes
Valine Increased in serum Reversed Branched-chain amino acid
Leucine Increased in serum Reversed Branched-chain amino acid
p-hydroxyphenylacetate (p-HPA) Changed in urine Reversed Related to amino acid metabolism

| N-acetylglutamate (NAG) | Changed in urine | Reversed | Involved in the urea (B33335) cycle |

Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been used to directly study the demetallation of copper proteins by D-Penicillamine and to determine the copper-binding affinities of this and other chelating drugs. nih.gov Such studies provide quantitative data on the efficacy of D-Penicillamine as a copper chelator. Another study developed a liquid chromatography-tandem mass spectrometric (LC/MS/MS) method to measure the levels of D-penicillamine in plasma, which is crucial for pharmacokinetic studies. nih.govresearchgate.net

Microfluidics and Biosensors for Real-time Interaction Studies

Microfluidics and biosensors are emerging technologies that enable the study of molecular interactions in real-time with high sensitivity and low sample consumption. These techniques are well-suited for investigating the binding kinetics and dynamics of this compound with its biological targets.

Microfluidic devices can be designed to create precisely controlled environments for studying chemical reactions and binding events. For instance, a microfluidic platform could be used to generate concentration gradients of this compound and observe its effect on cultured cells in real-time. While not yet applied specifically to this complex, patterned microfluidic devices have been developed for the rapid screening of metal-organic framework synthesis, demonstrating the potential for studying metal-ligand interactions. nih.gov

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a specific analyte. A variety of biosensor platforms could be envisioned for studying this compound. For example, an electrochemical biosensor could be developed to detect changes in copper ion concentration in real-time as it is chelated by D-Penicillamine. A study reported a single biosensor for the electrochemical ratiometric detection of both Cu2+ and L-cysteine in the brain of a live rat, showcasing the power of this technology for in vivo monitoring. nih.gov Another approach could involve surface plasmon resonance (SPR) biosensors to measure the binding kinetics of this compound to immobilized target proteins.

Table 3: Potential Applications of Microfluidics and Biosensors in this compound Research

Technology Application Potential Insights
Microfluidics High-throughput screening of this compound interactions with a library of proteins. Identification of novel protein targets.
Real-time imaging of cellular responses to this compound exposure. Understanding of dynamic cellular processes affected by the complex.
Electrochemical Biosensors In vivo monitoring of free copper levels in response to D-Penicillamine administration. Real-time pharmacokinetic and pharmacodynamic data.

| Surface Plasmon Resonance (SPR) Biosensors | Quantitative analysis of the binding affinity and kinetics of this compound to specific biomolecules. | Determination of on-rates, off-rates, and dissociation constants for target interactions. |

The application of these cutting-edge methodologies will undoubtedly continue to advance our understanding of the complex chemistry and biology of this compound.

Future Research Directions and Open Questions in D Penicillaminatoaquacopper Chemistry

Rational Design and Synthesis of Novel D-Penicillaminatoaquacopper Analogues with Tailored Properties

A primary frontier in the study of this compound is the rational design of new analogues with precisely controlled properties. Current research on metal-based pharmacologically active compounds emphasizes the development of chemotherapeutic candidates with specific biological targets. mdpi.com This principle can be directly applied to this compound, aiming to enhance efficacy, improve stability, and introduce new functionalities.

Future synthetic strategies are expected to focus on several key areas:

Ligand Modification: Systematic modification of the D-penicillamine backbone is a promising avenue. Introducing functional groups to the dimethylcysteine moiety could alter the compound's lipophilicity, steric hindrance, and electronic properties. This could, in turn, influence its biological transport, target specificity, and redox potential.

Coordination Sphere Engineering: The "aqua" ligand is a point of variability. Replacing the water molecule with other neutral or charged ligands (e.g., aromatic heterocycles, amino acids, or small molecule inhibitors) could dramatically alter the complex's reactivity and biological activity. The goal is to create multifunctional molecules where the copper center and the auxiliary ligand work synergistically. nih.gov

Supramolecular Assembly: Building on concepts from the development of nano-coordination polymers (NCPs), researchers can explore the synthesis of self-assembled systems based on this compound units. acs.org These could form nanostructures with unique properties for targeted delivery or catalytic applications. The design of such superstructures could enhance photon refraction or create controlled-release systems. rsc.org

The overarching goal is to move from serendipitous discovery to a predictable design paradigm, creating a library of analogues with tailored characteristics for specific applications, particularly in medicine where copper complexes are considered excellent candidates for developing novel drugs. researchgate.net

Research Focus AreaDesign StrategyDesired Property Outcome
Therapeutic Efficacy Ligand modification with targeting moietiesIncreased accumulation in specific tissues (e.g., tumors)
Stability & Bioavailability Replacement of the aqua ligand with more strongly coordinating groupsReduced degradation in biological media, improved pharmacokinetics
Catalytic Activity Introduction of functional groups that stabilize catalytic intermediatesEnhanced reaction rates and selectivity in synthetic applications
Novel Materials Polymerization or self-assembly of monomeric unitsCreation of coordination polymers with unique optical or electronic properties

Unraveling Complex Mechanistic Pathways in Biological Systems

While it is known that D-penicillamine interacts with copper and can modulate its biological effects, the precise mechanistic pathways involving this compound remain an area of active investigation. D-penicillamine is a potent copper chelating agent that reduces Cu(II) to Cu(I) during chelation, a process that can generate hydrogen peroxide and other reactive oxygen species (ROS). researchgate.netnih.gov This ROS generation is a critical aspect of its biological activity, including its cytotoxic effects on cancer cells. researchgate.net

Key open questions that future research must address include:

Biomolecular Interactions: Identifying the specific proteins, enzymes, and nucleic acids that this compound interacts with in vivo. Understanding these interactions is crucial to elucidating its mechanism of action beyond simple copper chelation. For instance, its ability to inhibit enzymes or intercalate with DNA are possibilities that require further study. mdpi.com

Redox Cycling and ROS Generation: A quantitative and spatiotemporal understanding of ROS production is needed. Research should focus on where within the cell this complex localizes and triggers ROS generation. This is particularly relevant for its potential anticancer applications, where elevated copper levels in tumors could be exploited. nih.govresearchgate.net

Modulation of Cellular Signaling: Beyond direct interactions, it is important to understand how this compound affects cellular signaling pathways. The generated ROS can act as second messengers, influencing pathways related to apoptosis, inflammation, and cellular stress responses. researchgate.net Studies using techniques like NMR-based metabolomics could provide a global fingerprint of the cellular response to treatment with such metallodrugs. mdpi.com

In a study using Drosophila melanogaster, D-penicillamine was shown to protect against copper-induced toxicity by restoring total thiol levels and modulating catalase activity, highlighting its complex role in managing oxidative stress. nih.gov Elucidating these intricate mechanisms will be paramount for developing safer and more effective therapeutic strategies.

Development of Advanced Multiscale Computational Models for this compound

The complexity of copper coordination chemistry presents significant challenges for experimental characterization alone. Advanced computational modeling is an indispensable tool for gaining deeper insights into the structure, reactivity, and dynamics of this compound and its analogues. aip.org

Future computational efforts should be directed towards:

Quantum Mechanics (QM) and Density Functional Theory (DFT): High-level QM and DFT calculations are essential for accurately describing the electronic structure of the copper center, bond lengths and angles, and reaction energetics. nih.gov These methods can be used to predict redox potentials, ligand exchange energies, and the mechanisms of ROS formation. researchgate.net For instance, DFT has been successfully used to characterize the structure and stability of hydrated Cu(II) complexes, which is directly relevant to this compound. researchgate.net

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Models: To study the complex in a biological environment, QM/MM approaches are necessary. These models treat the copper coordination sphere with high-accuracy QM methods while the surrounding biomolecule (e.g., a protein) and solvent are described using more computationally efficient MM force fields. aip.org This allows for the simulation of enzyme inhibition or DNA binding events.

Integrating these computational approaches will create a powerful predictive framework to guide the rational design of new analogues (Section 8.1) and to interpret experimental findings related to biological mechanisms (Section 8.2). aip.org

Computational MethodResearch Application for this compoundKey Insights Gained
Density Functional Theory (DFT) Predicting geometry, electronic structure, and redox potentials of new analogues. nih.govUnderstanding of structure-activity relationships, reaction mechanisms.
QM/MM Simulations Modeling the interaction of the complex with a protein active site. aip.orgDetailed binding modes, inhibition mechanisms, and enzymatic reactions.
Molecular Dynamics (MD) Simulating the diffusion and binding of the complex to a biological membrane or DNA.Information on bioavailability, target accessibility, and binding free energies.

Exploration of this compound in Materials Science and Catalysis (beyond biological context)

The potential applications of this compound extend beyond its biological and medicinal roles. Its inherent structural features—a chiral ligand, a functionalizable coordination site, and a redox-active metal center—make it an attractive candidate for exploration in materials science and catalysis.

Future research in these non-biological areas could include:

Asymmetric Catalysis: The D-penicillamine ligand is chiral. This intrinsic chirality could be exploited to develop this compound-based catalysts for asymmetric synthesis. The copper center can catalyze a variety of organic transformations (e.g., cyclopropanation, C-H activation), and the chiral environment provided by the ligand could induce enantioselectivity in the products.

Functional Coordination Polymers: As discussed in the rational design section, this compound can serve as a building block (a "metalloligand") for constructing extended coordination polymers. acs.org By linking the monomers through bifunctional linkers that coordinate to the copper center, new materials with interesting porous, magnetic, or optical properties could be synthesized.

Sensor Development: The interaction of the copper center with other molecules can lead to changes in its spectroscopic or electrochemical properties. This suggests that this compound or its derivatives could be investigated as chemical sensors for specific analytes that can coordinate to the copper ion, displacing the aqua ligand.

This expansion into new fields represents a significant opportunity to leverage the fundamental chemistry of this compound for a broader range of technological applications, transforming it from a specialized therapeutic agent into a versatile chemical tool.

Q & A

Basic Research Questions

Q. What are the primary experimental methods for synthesizing and characterizing D-penicillaminatoaquacopper complexes?

  • Methodological Answer : Synthesis typically involves reacting D-penicillamine with copper salts (e.g., CuCl₂) in aqueous solutions under controlled pH and temperature. Characterization requires spectroscopic techniques (UV-Vis, IR, NMR) to confirm ligand coordination and metal-ligand stoichiometry. X-ray crystallography is critical for resolving structural details like bond angles and geometry . For reproducibility, experimental sections should detail reagent purity, reaction conditions, and instrumental calibration, adhering to guidelines for compound characterization in medicinal chemistry research .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer : Standardize protocols using frameworks like PICOT (Population: reaction components; Intervention: synthesis parameters; Comparison: baseline methods; Outcome: yield/purity; Time: reaction duration). Document deviations (e.g., solvent grade, humidity) and validate results via inter-lab comparisons. Systematic reviews of published protocols can identify common pitfalls, such as inconsistent pH control or crystallization conditions .

Q. What are the key challenges in analyzing spectroscopic data for copper-penicillamine complexes, and how can they be addressed?

  • Methodological Answer : Overlapping absorption bands in UV-Vis spectra and paramagnetic broadening in NMR are common issues. Use complementary techniques: EPR for oxidation state analysis, and DFT calculations to predict electronic transitions. Cross-validate data with crystallographic results to resolve ambiguities .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) enhance the understanding of this compound’s reactivity in biological systems?

  • Methodological Answer : Apply density functional theory (DFT) to predict redox potentials and ligand-exchange kinetics. Molecular dynamics (MD) simulations can model interactions with biomolecules (e.g., proteins) under physiological conditions. Validate models against experimental data (e.g., kinetic studies, XANES) to refine parameters like solvation effects . Use frameworks like FINER (Feasible: computational resources; Novel: unexplored pathways; Ethical: data transparency; Relevant: therapeutic applications) to prioritize research objectives .

Q. What strategies resolve contradictions in reported stability constants of this compound across different studies?

  • Methodological Answer : Conduct a scoping review to map methodologies (e.g., potentiometry vs. spectrophotofluorimetry) and identify variables (ionic strength, temperature). Meta-analysis can quantify heterogeneity sources. Replicate conflicting studies with standardized conditions and report using guidelines for data transparency (e.g., detailed SI tables, raw data repositories) .

Q. How to design experiments investigating the redox behavior of this compound in varying pH and oxygen environments?

  • Methodological Answer : Use a factorial design to test pH (4–10) and O₂ levels (aerobic/anaerobic). Electrochemical methods (cyclic voltammetry) quantify redox potentials, while stopped-flow spectroscopy tracks intermediate species. Pre-register hypotheses and statistical plans (e.g., ANOVA for interaction effects) to mitigate bias .

Methodological Frameworks

  • For Hypothesis Testing : Apply PICOT to structure questions (e.g., Population: Cu(II) complexes; Intervention: ligand modification; Outcome: stability enhancement) .
  • For Literature Reviews : Follow PRISMA guidelines for systematic reviews or Arksey & O’Malley’s framework for scoping studies to map evidence gaps .
  • For Data Integrity : Adopt Cochrane Handbook principles for bias minimization, including pre-registration, blinding, and independent replication .

Common Pitfalls to Avoid

  • Overlooking Ligand Purity : Impure D-penicillamine alters stoichiometry; use HPLC to verify ligand integrity before synthesis .
  • Inadequate Metadata : Report ambient conditions (temperature, humidity) and instrument settings to enable replication .
  • Selective Data Reporting : Disclose all outcomes, including negative results, to avoid publication bias .

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